molecular formula C17H13Cl2NO2 B288062 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Katalognummer B288062
Molekulargewicht: 334.2 g/mol
InChI-Schlüssel: CIVZJCNZWGTDAO-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, also known as DMCM, is a compound that has been widely used in scientific research. It is a potent and selective antagonist of the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. DMCM has been used to study the role of GABA-A receptors in various physiological and pathological conditions, and its mechanism of action has been extensively investigated.

Wirkmechanismus

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one acts as a competitive antagonist of the GABA-A receptor, binding to the same site as the endogenous neurotransmitter GABA. By blocking the binding of GABA to the receptor, 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one reduces the inhibitory effect of GABA on neuronal activity. This leads to an increase in neuronal excitability and a decrease in the threshold for seizure activity. 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has also been shown to reduce the potency of other GABA-A receptor agonists, such as benzodiazepines and barbiturates.
Biochemical and physiological effects:
2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, ion channel function, and neuronal excitability. 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus and cortex. It has also been shown to increase the activity of voltage-gated calcium channels, which can lead to increased neurotransmitter release and neuronal excitability. 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to induce seizures in animal models, and its effects on neuronal excitability have been linked to its potential therapeutic effects in epilepsy and other neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has several advantages for use in laboratory experiments. It is a potent and selective GABA-A receptor antagonist, which allows for precise modulation of receptor function. It has also been extensively studied, and its mechanism of action is well understood. However, 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has some limitations for use in laboratory experiments. It can induce seizures in animal models, which can be a concern for animal welfare. It also has a relatively short half-life, which can make it difficult to maintain a stable concentration in experimental systems.

Zukünftige Richtungen

There are several future directions for research on 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one and its effects on the GABA-A receptor. One area of interest is the development of more selective GABA-A receptor antagonists, which could provide more precise modulation of receptor function. Another area of interest is the investigation of the role of GABA-A receptors in neurological disorders, such as epilepsy and anxiety. Finally, there is interest in the development of novel therapies based on the modulation of GABA-A receptor function, which could have potential applications in the treatment of a range of neurological disorders.

Synthesemethoden

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one can be synthesized by the reaction of 2,6-dichlorobenzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with methylamine and cycloheptanone. The synthesis of 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final compound.

Wissenschaftliche Forschungsanwendungen

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been used in a wide range of scientific research applications, including studies of the GABA-A receptor function, pharmacology, and physiology. It has also been used to investigate the role of GABA-A receptors in anxiety, depression, epilepsy, and other neurological disorders. 2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to modulate the activity of GABA-A receptors in a dose-dependent manner, and its effects on receptor function can be reversed by other GABA-A receptor ligands.

Eigenschaften

Produktname

2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Molekularformel

C17H13Cl2NO2

Molekulargewicht

334.2 g/mol

IUPAC-Name

2-[(E)-3-(2,6-dichlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H13Cl2NO2/c1-20-15-8-3-2-5-12(17(15)22)16(21)10-9-11-13(18)6-4-7-14(11)19/h2-10H,1H3,(H,20,22)/b10-9+

InChI-Schlüssel

CIVZJCNZWGTDAO-MDZDMXLPSA-N

Isomerische SMILES

CNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl

SMILES

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C=CC=C2Cl)Cl

Kanonische SMILES

CNC1=CC=CC=C(C1=O)C(=O)C=CC2=C(C=CC=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.